molecular formula C18H21N5O2S B5593299 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5593299
M. Wt: 371.5 g/mol
InChI Key: QVCFSRNZEFWCRI-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) linked via an acetamide bridge to a 4,6-dimethylpyrimidin-2-yl sulfanyl group. Its synthesis likely involves coupling sulfanyl-containing intermediates with heterocyclic amines, analogous to methods described for related acetamide derivatives .

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-10-5-11(2)21-17(20-10)26-9-15(25)23-16-19-8-12-13(22-16)6-18(3,4)7-14(12)24/h5,8H,6-7,9H2,1-4H3,(H,19,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCFSRNZEFWCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone structure.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Sulfanylacetamide Group: This step might involve the reaction of a suitable thiol with an acetamide derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the pyrimidine ring could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

(a) Pharmacopeial Phenoxyacetamides ()

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... () share the acetamide backbone but differ in core structure. These analogues feature a hexan backbone with hydroxyl and aryl substituents instead of the tetrahydroquinazolinone core.

(b) Oxadiazole Sulfanyl Acetamides ()

Derivatives like 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () utilize an oxadiazole ring instead of pyrimidine. Sulfanyl groups in both compounds likely influence redox properties or thiol-disulfide exchange reactivity .

Sulfur-Containing Agrochemicals ()

(a) Thiadiazolyl-Thioethers ()

Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-... () feature thiadiazolyl-thioether linkages . The thiadiazole ring confers metabolic stability, whereas the target compound’s pyrimidinyl-sulfanyl group may exhibit greater nucleophilic susceptibility. This distinction could impact environmental persistence in agrochemical applications .

(b) Oxadixyl ()

N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) is a fungicide with a methoxy-acetamide group and oxazolidinone core. The absence of sulfur in oxadixyl contrasts with the target compound’s sulfanyl group, suggesting divergent modes of action—oxadixyl likely inhibits fungal RNA polymerase, while sulfur-containing compounds may target thiol-dependent enzymes .

Comparative Data Table

Compound Core Structure Key Substituents Sulfur Group Potential Application Reference
Target Compound Tetrahydroquinazolinone 4,6-Dimethylpyrimidin-2-yl sulfanyl Sulfanyl acetamide Undisclosed (Agrochemical?)
Pharmacopeial Phenoxyacetamide () Hexan backbone 2,6-Dimethylphenoxy None Pharmaceutical
Oxadiazole Sulfanyl Acetamide () Oxadiazole Indol-3-ylmethyl Oxadiazole-sulfanyl Antimicrobial
Thiadiazolyl-Thioether () Cephalosporin 5-Methyl-1,3,4-thiadiazolylthio Thiadiazole-thioether Antibacterial
Oxadixyl () Oxazolidinone 2,6-Dimethylphenyl None Fungicide

Key Research Findings

Core Structure Impact: The tetrahydroquinazolinone core in the target compound may enhance rigidity and binding specificity compared to flexible hexan or oxazolidinone backbones in analogues .

Sulfur Reactivity: The sulfanyl group’s nucleophilicity could facilitate covalent interactions with biological targets, unlike non-sulfur analogues like oxadixyl .

Substituent Effects: The 4,6-dimethylpyrimidinyl group may improve metabolic stability over indole- or phenoxy-containing derivatives, which are prone to oxidative degradation .

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